![molecular formula C15H22N2O B15198714 1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine](/img/structure/B15198714.png)
1-[4-[(3,5-Dimethylpiperidin-1-yl)carbonyl]phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is an organic compound that belongs to the class of phenylpiperidines These compounds are characterized by a piperidine ring bound to a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a ketone.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be added via a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.
Industrial Production Methods
In an industrial setting, the production of (4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the aminomethyl group is oxidized to form an imine or a nitrile.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the piperidine ring to a piperidine derivative.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Alcohol or piperidine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors. Its structural features make it a valuable tool for probing the mechanisms of biological processes.
Medicine
In medicinal chemistry, (4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with target proteins, while the piperidine ring and phenyl group provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound has a similar structure but with a prop-2-yn-1-yloxy group instead of the 3,5-dimethylpiperidin-1-yl group.
(4-(aminomethyl)phenyl)(4-(methoxy)phenyl)methanone: This compound features a methoxy group in place of the 3,5-dimethylpiperidin-1-yl group.
Uniqueness
The uniqueness of (4-(aminomethyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 3,5-dimethylpiperidin-1-yl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H22N2O |
|---|---|
Molekulargewicht |
246.35 g/mol |
IUPAC-Name |
[4-(aminomethyl)phenyl]-(3,5-dimethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C15H22N2O/c1-11-7-12(2)10-17(9-11)15(18)14-5-3-13(8-16)4-6-14/h3-6,11-12H,7-10,16H2,1-2H3 |
InChI-Schlüssel |
MHFWNCKMGANCHL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


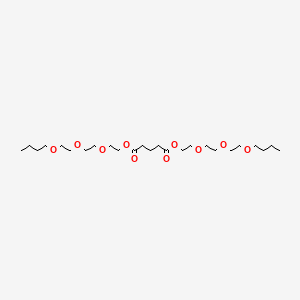
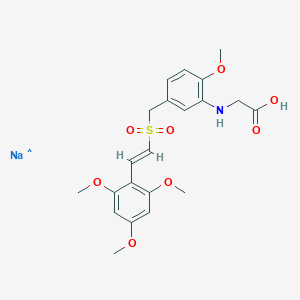

![3,3'-Bis(2,4,6-tri-tert-butylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B15198649.png)
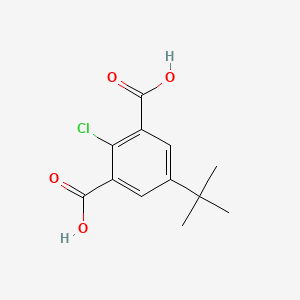
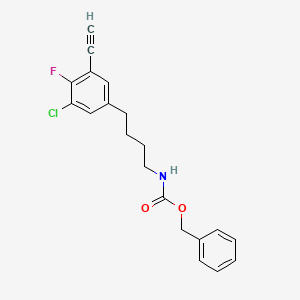
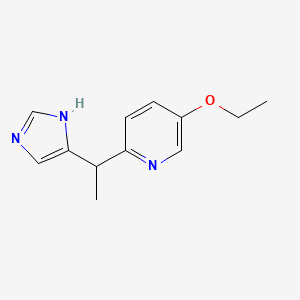
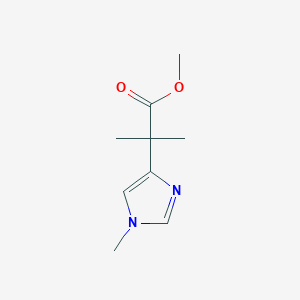
![2-chloro-4-[(1R,5R)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B15198699.png)
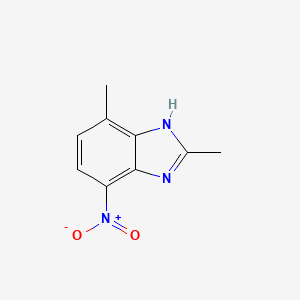
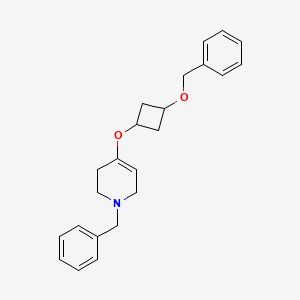
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
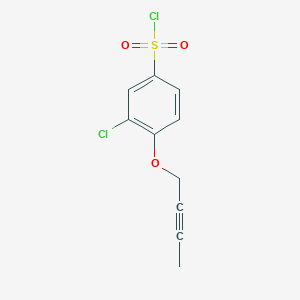
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
